2,2,2-Trideuterio-1-phenylethanol

Catalog No.
S1514988
CAS No.
17537-32-5
M.F
C8H10O
M. Wt
125.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trideuterio-1-phenylethanol

CAS Number

17537-32-5

Product Name

2,2,2-Trideuterio-1-phenylethanol

IUPAC Name

2,2,2-trideuterio-1-phenylethanol

Molecular Formula

C8H10O

Molecular Weight

125.18 g/mol

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3

InChI Key

WAPNOHKVXSQRPX-FIBGUPNXSA-N

SMILES

CC(C1=CC=CC=C1)O

Canonical SMILES

CC(C1=CC=CC=C1)O

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC=C1)O

Stereospecific Oxygen Rearrangement in the Reduction of Optically Pure Methyl Mandelate to Phenylethanol Isomers

Scientific Field: Organic Chemistry

Application Summary: This research involved the synthesis of the enantiomerically pure substrate ®-2-phenylethanol-1,1,2-d3 . The study was part of ongoing research on stereoselective enzymatic reactions .

Methods of Application: The reaction product was distilled at 95°C and 2 torr .

Results: The reduction of methyl (S)-(+)-mandelate produced the expected 2-phenylethanol and the unexpected optically pure 1-phenylethanol .

Enantioselective Biotransformations of (R,S)-1-Phenylethanol

Scientific Field: Biocatalysis

Application Summary: This study involved the enantioselective biotransformations of (R,S)-1-phenylethanol using various catalytic systems . The systems contained ionic liquids and n-heptane or toluene as a reaction medium, vinyl acetate or isopropenyl acetate as an acetylating agent, and lipases from Burkholderia cepacia or Candida rugosa .

Methods of Application: The study used Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM] [BF 4] to obtain enantiomerically pure 1-phenylethyl acetate .

Results: The enantiomeric excess of products was ee p = 98.9%, with a conversion c = 40.1%, and a high value of enantioselectivity E > 200 . The use of ionic liquids allowed the enzyme to be reused in 5 reaction cycles, ensuring the high operational stability of the protein .

Biosynthesis of Fragrance 2-Phenylethanol from Sugars

Scientific Field: Bioengineering

Application Summary: This study aimed to synthesize 2-phenylethanol from various carbon sources using solvent-tolerant Pseudomonas putida DOT-T1E derivatives .

Methods of Application: The study involved the identification of the limiting step in the biosynthesis of phenylalanine and its conversion to 2-PE in the P. putida chassis . The study also generated mutant derivatives that are more efficient .

2,2,2-Trideuterio-1-phenylethanol is a deuterated derivative of 1-phenylethanol, characterized by the presence of three deuterium atoms at the methyl group. Its molecular formula is C8H7D3OC_8H_7D_3O and it has a molecular weight of approximately 126.19 g/mol. This compound is notable for its unique isotopic composition, which can influence its physical and chemical properties compared to its non-deuterated counterpart. The compound appears as a colorless liquid and is often utilized in various scientific research applications, particularly in studies involving isotopic labeling.

2,2,2-Trideuterio-1-phenylethanol's primary function is as an isotopic tracer. Due to the presence of deuterium, its behavior can be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy. This allows scientists to track the movement and transformation of the molecule within a system, providing valuable insights into reaction mechanisms, metabolic pathways, and other biological processes [].

Typical of alcohols, including:

  • Dehydration: Under acidic conditions, it can undergo dehydration to form styrene, similar to 1-phenylethanol.
  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
  • Esterification: It can react with carboxylic acids to form esters, which are important in organic synthesis.

The presence of deuterium alters reaction kinetics and mechanisms, making it a valuable tool in mechanistic studies.

While specific biological activity data for 2,2,2-trideuterio-1-phenylethanol is limited, its parent compound, 1-phenylethanol, exhibits various biological activities. It has been noted for its role as a metabolite in certain organisms and may have antimicrobial properties. The deuterated form may also influence metabolic pathways due to the kinetic isotope effect, potentially altering its pharmacokinetics and biological interactions.

Synthesis of 2,2,2-trideuterio-1-phenylethanol typically involves the following methods:

  • Reduction of Acetophenone: Acetophenone can be selectively reduced using deuterated reducing agents such as sodium borodeuteride.
    Acetophenone+NaBD42 2 2 Trideuterio 1 phenylethanol\text{Acetophenone}+\text{NaBD}_4\rightarrow \text{2 2 2 Trideuterio 1 phenylethanol}
  • Organometallic Reactions: The reaction of benzaldehyde with deuterated methylmagnesium halides (Grignard reagents) can yield the desired alcohol.
  • Asymmetric Hydrogenation: Utilizing Noyori catalysts under controlled conditions can provide high enantiomeric excess for the synthesis of chiral forms.

The applications of 2,2,2-trideuterio-1-phenylethanol include:

  • Isotopic Labeling: Used in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and metabolic pathways.
  • Pharmaceutical Research: Investigated for potential effects on drug metabolism and pharmacokinetics.
  • Chemical Synthesis: Serves as an intermediate in organic synthesis processes where deuterated compounds are required.

Interaction studies involving 2,2,2-trideuterio-1-phenylethanol focus on its behavior in biological systems and its interaction with enzymes or receptors. The presence of deuterium may alter binding affinities and reaction rates compared to non-deuterated compounds. These studies are crucial for understanding the impact of isotopic substitution on biological activity and pharmacodynamics.

Similar compounds to 2,2,2-trideuterio-1-phenylethanol include:

Compound NameFormulaCharacteristics
1-PhenylethanolC8H10OC_8H_{10}ONon-deuterated form; widely used in industry.
2-PhenylethanolC8H10OC_8H_{10}OAchiral isomer; different physical properties.
α-Methylbenzyl alcoholC8H10OC_8H_{10}OSimilar structure; used in flavoring and fragrance.
1,3-Diphenylpropan-1-oneC15H14OC_{15}H_{14}ORelated aromatic compound; used in organic synthesis.

Uniqueness

The uniqueness of 2,2,2-trideuterio-1-phenylethanol lies in its isotopic labeling which provides insights into reaction mechanisms through kinetic isotope effects that are not observable with non-deuterated analogs. This makes it particularly valuable in advanced chemical research and metabolic studies where tracking molecular behavior is essential.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Dates

Modify: 2024-04-14

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